

A Comparative Guide to the Characterization of 1,8-Diiodooctane Derivatives

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Compound of Interest

Compound Name: 1,8-Diiodooctane

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For researchers, scientists, and drug development professionals, a thorough understanding of the structural and chemical properties of synthetic intermediates is paramount. This guide provides a comparative overview of key analytical techniques used to characterize derivatives of **1,8-diiodooctane**, a versatile building block in organic synthesis.

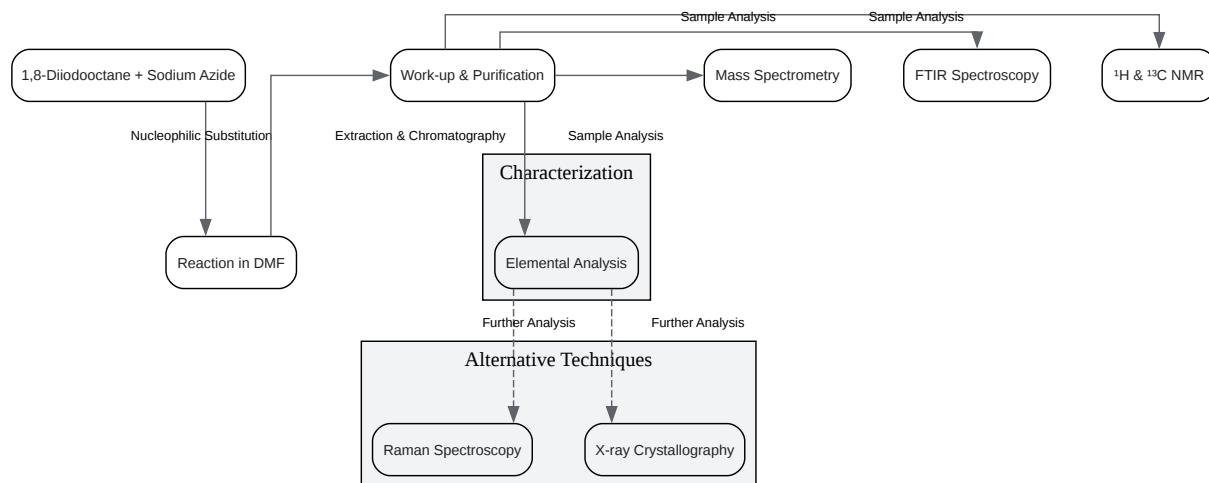
This document outlines the principles and experimental data associated with the primary characterization methods for a representative derivative, 1,8-diazidoctane, synthesized from **1,8-diiodooctane**. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Additionally, alternative and complementary techniques are discussed to provide a comprehensive analytical toolkit.

From Precursor to Product: A Characterization Journey

The conversion of **1,8-diiodooctane** to its derivatives involves the substitution of the terminal iodine atoms. A common example is the reaction with sodium azide to form 1,8-diazidoctane. The successful synthesis and purity of this product must be confirmed through a suite of analytical methods.

Experimental Workflow: Synthesis of 1,8-Diazidoctane

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 1,8-diazidoctane from **1,8-diiodooctane**.

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A typical workflow for the synthesis and characterization of 1,8-diazidoctane.

Primary Characterization Techniques: A Comparative Analysis

The following table summarizes the expected and observed analytical data for **1,8-diiodooctane** and its derivative, 1,8-diazidoctane. This allows for a direct comparison of how the spectral and compositional data change upon functional group transformation.

Technique	1,8-Diiodooctane	1,8-Diazidooctane	Key Differences & Interpretation
¹ H NMR	<p>~3.19 ppm (t, 4H, -CH₂I)</p> <p>~1.83 ppm (m, 4H)</p> <p>~1.40 ppm (m, 8H)</p>	<p>~3.26 ppm (t, 4H, -CH₂N₃)</p> <p>~1.60 ppm (m, 4H)</p> <p>~1.37 ppm (m, 8H)</p>	<p>The downfield shift of the methylene protons adjacent to the substituent reflects the change in the electronic environment from iodine to the azide group.</p> <p>Shifts in the internal methylene protons are also observed due to the change in the terminal functional group.</p>
¹³ C NMR	<p>~33.8 ppm (-CH₂I)</p> <p>~30.5 ppm</p> <p>~28.2 ppm</p> <p>~7.3 ppm</p>	<p>~51.5 ppm (-CH₂N₃)</p> <p>~28.9 ppm</p> <p>~26.6 ppm</p> <p>~26.0 ppm</p>	<p>A significant downfield shift for the carbon directly attached to the substituent, indicating a more electron-withdrawing environment of the azide group compared to iodine.</p>
FTIR (cm ⁻¹)	<p>~2925, 2850 (C-H stretch)</p>	<p>~2930, 2855 (C-H stretch)</p>	<p>The most significant change is the appearance of a very</p>

strong, sharp peak for the azide group.

~1460 (C-H bend)	~2095 (N ₃ asymmetric stretch)	This azide stretch is a key diagnostic peak for confirming the success of the substitution reaction.
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~560 (C-I stretch)	~1465 (C-H bend)	The disappearance of the C-I stretch can also be monitored.
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Mass Spec.	m/z = 366 [M] ⁺	m/z = 196 [M] ⁺	The molecular ion peak directly reflects the change in molecular weight after substituting two iodine atoms with two azide groups.
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Fragmentation includes loss of I (m/z=239) and successive losses of alkyl fragments.	Fragmentation often involves the loss of N ₂ (m/z=28) from the azide groups.	
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Elemental Analysis	C: 26.25%, H: 4.40%	C: 48.96%, H: 8.22%, N: 42.82%	Provides the empirical formula and confirms the elemental composition of the new compound, showing the absence of iodine and the presence of nitrogen.
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Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure separation of the components.
- MS Analysis: As compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions and fragmentation

patterns. The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.[1]

Elemental Analysis

- Principle: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. For halogen analysis, the combustion products are passed through a solution that traps the hydrogen halides, which can then be titrated.[2]
- Procedure: A precisely weighed amount of the pure sample (typically 1-3 mg) is placed in a tin or silver capsule and introduced into the combustion chamber of an elemental analyzer. The instrument automatically performs the combustion and detection, providing the weight percentages of C, H, and N.[3][4]

Alternative and Complementary Characterization Techniques

While the above techniques are the workhorses of organic characterization, other methods can provide valuable, often complementary, information.

Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations and is complementary to FTIR.[5] For **1,8-diiodooctane** derivatives, Raman spectroscopy can be particularly useful for observing symmetric vibrations and the C-I bond, which can sometimes be weak in FTIR spectra.[6]

X-ray Crystallography

For derivatives that are crystalline solids, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles.[7] This technique is the gold standard for structural elucidation but requires the growth of a suitable single crystal.

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